KUL-7211

Description

Contextualizing Unii-C9A6WR7ptd (KUL-7211) within Adrenergic Receptor Agonist Research

Adrenergic receptors, integral components of the sympathetic nervous system, are G-protein coupled receptors that mediate the effects of catecholamines like epinephrine (B1671497) and norepinephrine. nih.govplos.org These receptors are broadly classified into alpha (α) and beta (β) subtypes, with further subdivisions within each class (e.g., β₁, β₂, β₃). nih.gov Agonists targeting these receptors are of significant pharmaceutical interest due to their diverse physiological roles, including the regulation of cardiovascular function, pulmonary tone, and smooth muscle activity in various organs. plos.orgwikipedia.orgdrugbank.comdrugbank.commdpi.com

This compound is contextualized within this field as a β-adrenoceptor agonist. portico.orgcapes.gov.brnih.gov Research indicates that this compound exhibits selectivity for specific β-adrenoceptor subtypes, distinguishing it from non-selective agonists. capes.gov.brnih.gov The development of selective agonists has been a key objective in adrenergic receptor research to minimize off-target effects and enhance therapeutic specificity. wikipedia.orgmdpi.com

Historical Development and Initial Characterization of this compound as a β-Adrenoceptor Agonist

The historical development of adrenergic receptor agonists dates back to the early 20th century with the isolation of adrenalin. wikipedia.org Subsequent research led to the discovery of compounds like isoproterenol, a non-selective beta-agonist. wikipedia.orgmdpi.com The understanding of distinct beta-receptor subtypes in the late 1960s paved the way for the development of more selective agents. wikipedia.org

This compound emerged as a novel compound under development by Kissei Pharmaceutical. portico.org Initial characterization studies focused on evaluating its affinity and efficacy at different β-adrenoceptor subtypes. In vitro studies using isolated rat organs demonstrated that this compound exhibited selectivity for inhibiting spontaneous uterine contraction (mediated via β₂-adrenergic stimulation) and inhibiting colonic contraction (via β₃-adrenergic stimulation) compared to increasing atrial rate (via β₁-adrenergic stimulation). capes.gov.brnih.govresearchgate.net Specifically, its selectivities were reported as 56.3 and 242.2 for β₂ and β₃ versus β₁, respectively. capes.gov.brnih.govresearchgate.net

Further characterization involved assessing this compound's effects on smooth muscle tissues. In isolated rabbit ureters, where relaxation is mediated by β₂-adrenergic stimulation, this compound relaxed contractions induced by KCl in a concentration-dependent manner. capes.gov.brnih.gov Similarly, in isolated canine ureters, where β₃-adrenergic stimulation mediates relaxation, this compound also produced concentration-dependent relaxation of KCl-induced contractions. capes.gov.brnih.gov These effects were shown to be antagonized by selective and non-selective beta-adrenoceptor antagonists, providing further evidence of this compound's interaction with these receptors. capes.gov.brnih.gov The pD₂ values, representing the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect, were determined in these studies. capes.gov.brnih.gov

The initial characterization data suggested that this compound acts as a selective β₂/β₃-adrenoceptor agonist, demonstrating potent relaxant effects on ureteral smooth muscle in isolated tissue preparations. capes.gov.brnih.govnih.gov

Table 1: Selectivity of this compound in Rat Isolated Organs

| Effect | Mediating Receptor Subtype | Selectivity vs. β₁ |

| Inhibition of spontaneous uterine contraction | β₂ | 56.3 |

| Inhibition of colonic contraction | β₃ | 242.2 |

Table 2: Relaxing Potency (pD₂) of this compound on KCl-Induced Contractions in Isolated Ureters

| Tissue | Mediating Receptor Subtype | pD₂ Value |

| Rabbit Ureter | β₂ | 5.86 ± 0.13 |

| Canine Ureter | β₃ | 6.52 ± 0.16 |

Table 3: Antagonism of this compound Induced Relaxation in Isolated Ureters

| Tissue | Antagonist | Selectivity | pKB Value |

| Rabbit Ureter | ICI-118,551 | Selective β₂ | 8.91 ± 0.24 |

| Canine Ureter | Bupranolol | Non-selective β | 6.85 ± 0.12 |

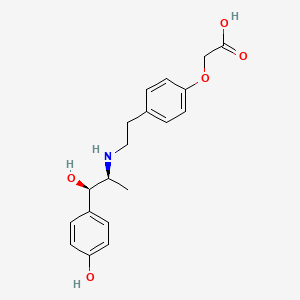

Structure

2D Structure

3D Structure

Properties

CAS No. |

220129-58-8 |

|---|---|

Molecular Formula |

C19H23NO5 |

Molecular Weight |

345.4 g/mol |

IUPAC Name |

2-[4-[2-[[(1R,2S)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]phenoxy]acetic acid |

InChI |

InChI=1S/C19H23NO5/c1-13(19(24)15-4-6-16(21)7-5-15)20-11-10-14-2-8-17(9-3-14)25-12-18(22)23/h2-9,13,19-21,24H,10-12H2,1H3,(H,22,23)/t13-,19-/m0/s1 |

InChI Key |

KKXPBQQLKHBRDA-DJJJIMSYSA-N |

Isomeric SMILES |

C[C@@H]([C@@H](C1=CC=C(C=C1)O)O)NCCC2=CC=C(C=C2)OCC(=O)O |

Canonical SMILES |

CC(C(C1=CC=C(C=C1)O)O)NCCC2=CC=C(C=C2)OCC(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2-(4-(2-((2-hydroxy-2-(4-hydroxyphenyl)-1-methylethyl)amin) ethyl)phenyloxy)acetic acid KUL-7211 KUL7211 |

Origin of Product |

United States |

Molecular and Cellular Pharmacology of Unii C9a6wr7ptd Kul 7211

Adrenergic Receptor Subtype Specificity and Affinity of KUL-7211

This compound exhibits a distinct profile of activity at different β-adrenoceptor subtypes, demonstrating a clear preference for β2- and β3-adrenoceptors over β1-adrenoceptors. This selectivity is crucial to its pharmacological effects, as each subtype has a unique tissue distribution and physiological role.

β2-Adrenoceptor Agonist Activity and Mechanisms

This compound demonstrates potent agonist activity at β2-adrenoceptors. This has been observed in functional studies on isolated rabbit ureters, where the relaxation of smooth muscle is primarily mediated by β2-adrenergic stimulation. In these tissues, this compound induced a concentration-dependent relaxation with a pD2 value of 5.86 ± 0.13, indicating significant potency. The pD2 value is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

The mechanism of this β2-agonist activity was further confirmed through antagonism studies. The relaxing effect of this compound on the rabbit ureter was counteracted by ICI-118,551, a selective β2-adrenoceptor antagonist. The pKB value, a measure of the antagonist's affinity, for ICI-118,551 against this compound-induced relaxation was 8.91 ± 0.24.

In studies on rat isolated organs, the β2-mediated effect of this compound was demonstrated by its ability to inhibit spontaneous uterine contractions. nih.gov

β3-Adrenoceptor Agonist Activity and Mechanisms

In addition to its β2 activity, this compound is also a potent agonist at β3-adrenoceptors. This has been shown in studies on isolated canine ureters, where smooth muscle relaxation is mediated by β3-adrenergic stimulation. This compound produced a concentration-dependent relaxation in this tissue with a pD2 value of 6.52 ± 0.16. nih.gov Furthermore, it reduced spontaneous rhythmic contractions in canine ureteral spiral preparations with a pD2 value of 6.83 ± 0.20. nih.gov

The β3-mediated effects of this compound were confirmed by the use of bupranolol, a non-selective β-adrenoceptor antagonist, which antagonized the this compound-induced relaxation in the canine ureter with a pKB value of 6.85 ± 0.12. nih.gov In rat isolated colon preparations, this compound also demonstrated β3-agonist activity through the inhibition of colonic contractions. nih.gov

Differential Selectivity against β1-Adrenoceptors

A key feature of this compound's pharmacological profile is its significant selectivity for β2- and β3-adrenoceptors over β1-adrenoceptors. The β1-adrenoceptors are primarily located in the heart, and their stimulation leads to increases in heart rate and contractility.

In vitro studies using isolated rat organs have quantified this selectivity. The selectivity of this compound for β2-adrenoceptors (measured by inhibition of uterine contraction) versus β1-adrenoceptors (measured by an increase in atrial rate) was found to be 56.3-fold. nih.gov Even more pronounced was its selectivity for β3-adrenoceptors (measured by inhibition of colonic contraction) over β1-adrenoceptors, which was determined to be 242.2-fold. nih.gov This demonstrates a pharmacological preference that minimizes direct cardiac stimulation, a desirable trait for certain therapeutic applications.

Adrenergic Receptor Activity of this compound

| Receptor Subtype | Tissue Model | Effect | Potency (pD2) | Antagonist | Antagonist Affinity (pKB) |

|---|---|---|---|---|---|

| β2-Adrenoceptor | Rabbit Ureter | Relaxation | 5.86 ± 0.13 | ICI-118,551 | 8.91 ± 0.24 |

| β3-Adrenoceptor | Canine Ureter | Relaxation | 6.52 ± 0.16 | Bupranolol | 6.85 ± 0.12 |

| β3-Adrenoceptor | Canine Ureteral Spiral | Reduction of Rhythmic Contraction | 6.83 ± 0.20 | N/A | N/A |

Selectivity of this compound for β-Adrenoceptor Subtypes

| Comparison | Selectivity Ratio |

|---|---|

| β2 vs. β1 | 56.3 |

| β3 vs. β1 | 242.2 |

Ligand-Receptor Interaction Dynamics and Signaling Pathways

As a β-adrenergic agonist, this compound initiates its effects by binding to β2- and β3-adrenoceptors on the cell surface. This binding event triggers a cascade of intracellular signals that ultimately lead to a physiological response.

G-Protein Coupling and Downstream Signaling Cascades

β2- and β3-adrenergic receptors are classic examples of G protein-coupled receptors (GPCRs). Upon agonist binding, these receptors undergo a conformational change that allows them to couple to and activate heterotrimeric G proteins. Specifically, both β2- and β3-adrenoceptors predominantly couple to the stimulatory G protein, Gs.

Activation of Gs by the this compound-receptor complex leads to the dissociation of its α-subunit (Gαs), which then binds to and activates the enzyme adenylyl cyclase. Adenylyl cyclase, in turn, catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a crucial second messenger.

The increase in intracellular cAMP levels activates protein kinase A (PKA). PKA then phosphorylates various downstream target proteins, leading to the cellular response. In smooth muscle cells, this signaling cascade typically results in the phosphorylation of proteins that regulate muscle contraction, leading to relaxation.

Receptor Occupancy and Functional Activation Profiles

While specific receptor binding affinity studies (e.g., determining Ki or Kd values) for this compound are not extensively detailed in the available literature, the functional data provide a strong indication of its potent interaction with β2- and β3-adrenoceptors. The pD2 values, which are in the micromolar to sub-micromolar range, suggest that this compound effectively occupies and activates these receptors at physiologically relevant concentrations.

The functional activation profile of this compound is that of a potent agonist. Its ability to elicit maximal relaxation in isolated ureteral smooth muscle preparations demonstrates high efficacy. The concentration-dependent nature of this relaxation is characteristic of a typical agonist-receptor interaction, where increasing concentrations of the ligand lead to a greater physiological response until the receptor population is saturated.

Preclinical Pharmacological Investigations of Unii C9a6wr7ptd Kul 7211

In Vitro Pharmacodynamic Studies on Isolated Tissue Preparations

In vitro studies using isolated tissue preparations have been instrumental in understanding the direct effects of KUL-7211 on smooth muscle contractility and identifying the receptor subtypes involved in its actions.

Ureteral Smooth Muscle Relaxation Studies (Rabbit and Canine Models)

Investigations in isolated ureteral smooth muscle from rabbits and dogs have demonstrated the relaxing effects of this compound on both induced tonic contractions and spontaneous rhythmic activity.

Attenuation of KCl-Induced Tonic Contractions by this compound

This compound has been shown to relax tonic contractions induced by 80 mM KCl in isolated ureters from both rabbits and dogs in a concentration-dependent manner. medchemexpress.comcapes.gov.brmedchemexpress.comnih.govresearchgate.netresearchgate.net In rabbit isolated ureters, the relaxation mediated via β2-adrenergic stimulation exhibited a pD2 value of 5.86 ± 0.13. medchemexpress.comcapes.gov.brmedchemexpress.comnih.govresearchgate.netresearchgate.net In canine isolated ureters, the relaxation, which is mediated via β3-adrenergic stimulation, had a pD2 value of 6.52 ± 0.16. medchemexpress.comcapes.gov.brmedchemexpress.comnih.govresearchgate.netresearchgate.net Another study comparing this compound to various spasmolytics in isolated canine ureter reported a pD2 value of 6.60 against KCl-induced tonic contraction, indicating potent relaxing activity. nih.gov

Table 1: Attenuation of KCl-Induced Tonic Contractions by this compound

| Species | Contraction Inducing Agent | Mediating Receptor | pD2 Value (Mean ± S.E.) |

| Rabbit Ureter | 80 mM KCl | β2-adrenoceptor | 5.86 ± 0.13 medchemexpress.comcapes.gov.brmedchemexpress.comnih.govresearchgate.netresearchgate.net |

| Canine Ureter | 80 mM KCl | β3-adrenoceptor | 6.52 ± 0.16 medchemexpress.comcapes.gov.brmedchemexpress.comnih.govresearchgate.netresearchgate.net |

| Canine Ureter | KCl | Not specified in this context | 6.60 nih.gov |

Inhibition of Spontaneous Rhythmic Contractions by this compound

In addition to its effects on induced contractions, this compound also reduces spontaneous rhythmic contractions in canine ureteral spiral preparations. This effect is concentration-dependent. medchemexpress.comcapes.gov.brmedchemexpress.comnih.govresearchgate.net The pD2 value for the inhibition of spontaneous rhythmic contraction in canine ureter was determined to be 6.83 ± 0.20. medchemexpress.comcapes.gov.brmedchemexpress.comnih.govresearchgate.net When compared to other spasmolytics, this compound demonstrated a pD2 of 6.80 for reducing spontaneous rhythmic contractions in canine ureter. nih.gov

Table 2: Inhibition of Spontaneous Rhythmic Contractions by this compound

Receptor Antagonism Studies in Isolated Ureter (ICI-118,551 and Bupranolol)

To elucidate the specific adrenoceptor subtypes involved in the ureteral relaxation induced by this compound, receptor antagonism studies were conducted using selective and non-selective beta-adrenoceptor antagonists. The relaxing effects of this compound in the rabbit ureter were antagonized by ICI-118,551, a selective β2-adrenoceptor antagonist, with a pKB value of 8.91 ± 0.24. medchemexpress.comcapes.gov.brmedchemexpress.comnih.govresearchgate.net In the canine ureter, the effects of this compound were antagonized by bupranolol, a non-selective β-adrenoceptor antagonist, with a pKB value of 6.85 ± 0.12. medchemexpress.comcapes.gov.brmedchemexpress.comnih.govresearchgate.net These findings suggest that this compound selectively stimulates both ureteral β2- and β3-adrenoceptors. medchemexpress.comcapes.gov.brmedchemexpress.comnih.govresearchgate.net

Table 3: Receptor Antagonism of this compound Induced Relaxation

| Species | Antagonist | Selectivity | pKB Value (Mean ± S.E.) |

| Rabbit Ureter | ICI-118,551 | Selective β2-adrenoceptor antagonist | 8.91 ± 0.24 medchemexpress.comcapes.gov.brmedchemexpress.comnih.govresearchgate.net |

| Canine Ureter | Bupranolol | Non-selective β-adrenoceptor antagonist | 6.85 ± 0.12 medchemexpress.comcapes.gov.brmedchemexpress.comnih.govresearchgate.net |

Selectivity Assessment in Non-Ureteral Isolated Organs (Uterine and Colonic Contractions in Rats)

The selectivity of this compound was assessed in other isolated rat organs, including the uterus and colon, to compare its effects on smooth muscle contraction mediated by different beta-adrenoceptor subtypes. In rat isolated organs, this compound demonstrated selectivity for inhibiting spontaneous uterine contraction, which is mediated via β2-adrenergic stimulation, and inhibiting colonic contraction, which is mediated via β3-adrenergic stimulation. medchemexpress.comcapes.gov.brmedchemexpress.comnih.govresearchgate.net This selectivity was evaluated against its effect on increasing atrial rate, mediated via β1-adrenergic stimulation. medchemexpress.comcapes.gov.brmedchemexpress.comnih.govresearchgate.net The selectivity ratio for inhibition of spontaneous uterine contraction versus increase in atrial rate was 56.3. medchemexpress.comcapes.gov.brmedchemexpress.comnih.govresearchgate.net The selectivity ratio for inhibition of colonic contraction versus increase in atrial rate was 242.2. medchemexpress.comcapes.gov.brmedchemexpress.comnih.govresearchgate.net

Table 4: Selectivity of this compound in Rat Isolated Organs

| Organ (Contraction/Activity) | Mediating Receptor | Selectivity vs. Atrial Rate (β1) |

| Uterus (Spontaneous Contraction Inhibition) | β2-adrenoceptor | 56.3 medchemexpress.comcapes.gov.brmedchemexpress.comnih.govresearchgate.net |

| Colon (Contraction Inhibition) | β3-adrenoceptor | 242.2 medchemexpress.comcapes.gov.brmedchemexpress.comnih.govresearchgate.net |

| Atria (Increase in Rate) | β1-adrenoceptor | 1 (Reference) |

Ex Vivo Pharmacological Characterization in Animal Models

Based on the available search information, detailed ex vivo pharmacological characterization of Unii-C9A6WR7ptd (this compound) in animal models, such as studies involving tissues isolated from animals treated with the compound, is not extensively described within the provided search results. The preclinical investigations primarily focus on the in vitro effects of this compound on isolated tissue preparations to determine its direct actions and receptor interactions.

Comparative Efficacy and Potency against Various Spasmolytics in Isolated Ureter (Canine)

Studies using isolated canine ureteral preparations have compared the potency of this compound with various spasmolytics, including alpha-adrenoceptor antagonists, calcium channel blockers, and phosphodiesterase inhibitors nih.govauajournals.orga2bchem.com. The effects were evaluated on tonic contractions induced by KCl and on spontaneous and spasmogen-induced rhythmic contractions nih.gov. Potency was determined by pD2 values nih.gov.

This compound vs. Alpha-Adrenoceptor Antagonists (Tamsulosin, Prazosin)

In isolated canine ureter, this compound demonstrated higher potency than the alpha-adrenoceptor antagonists tamsulosin (B1681236) and prazosin (B1663645) in relaxing KCl-induced tonic contractions nih.gov. The rank order of relaxing potencies against KCl-induced tonic contraction was this compound > tamsulosin > prazosin nih.gov. For suppressing phenylephrine-induced rhythmic contractions, this compound was also more potent than tamsulosin and prazosin, with a rank order of this compound > tamsulosin > prazosin nih.gov. Notably, high concentrations of tamsulosin and prazosin were observed to enhance spontaneous contractions nih.gov.

Table 1: Potency (pD2 values) against KCl-Induced Tonic Contraction in Isolated Canine Ureter nih.gov

| Compound | pD2 Value |

| This compound | 6.60 |

| Tamsulosin | 5.90 |

| Prazosin | 4.54 |

| Verapamil (B1683045) | 5.70 |

| Papaverine (B1678415) | 4.88 |

Table 2: Potency (pD2 values) against Phenylephrine-Induced Rhythmic Contractions in Isolated Canine Ureter nih.gov

| Compound | pD2 Value |

| This compound | 6.95 |

| Tamsulosin | 6.26 |

| Prazosin | 5.68 |

| Verapamil | 5.64 |

| Papaverine | 5.03 |

This compound vs. Calcium Channel Blockers (Verapamil)

This compound exhibited greater potency than the calcium channel blocker verapamil in relaxing KCl-induced tonic contractions in isolated canine ureter nih.gov. Against spontaneous rhythmic contractions, this compound was also more potent than verapamil nih.gov. When suppressing PGF(2alpha)-induced rhythmic contractions, this compound showed higher potency compared to verapamil nih.gov.

Table 3: Potency (pD2 values) against Spontaneous Rhythmic Contractions in Isolated Canine Ureter nih.gov

| Compound | pD2 Value |

| This compound | 6.80 |

| Verapamil | 6.12 |

| Papaverine | 5.05 |

Table 4: Potency (pD2 values) against PGF(2alpha)-Induced Rhythmic Contractions in Isolated Canine Ureter nih.gov

| Compound | pD2 Value |

| This compound | 7.05 |

| Verapamil | 6.70 |

| Papaverine | 5.27 |

This compound vs. Papaverine and Other Spasmolytics

In comparisons with papaverine, a phosphodiesterase inhibitor, this compound consistently demonstrated higher potency in relaxing KCl-induced tonic contractions, spontaneous rhythmic contractions, and spasmogen-induced rhythmic contractions in isolated canine ureter nih.gov. The rank order of potencies against KCl-induced tonic contraction, spontaneous rhythmic contractions, phenylephrine-induced contractions, and PGF(2alpha)-induced contractions all showed this compound to be more potent than papaverine nih.gov.

Functional Characterization in Porcine Isolated Ureteral Smooth Muscle

Pharmacological characterization of beta-adrenoceptor subtypes mediating relaxation in porcine isolated ureteral smooth muscle has been conducted researchgate.netauajournals.org. While specific detailed findings on this compound's functional characterization in porcine isolated ureteral smooth muscle were not extensively detailed in the provided snippets beyond its classification as a beta2/beta3 agonist and studies being conducted in this model, research indicates that isolated ureter preparations from various species, including pigs, respond to beta-AR agonists with decreased contractility nih.gov.

In Vivo Preclinical Studies (Animal Models)

In vivo studies using animal models have been conducted to evaluate the effects of this compound on the ureter, particularly in the context of ureteral obstruction nih.govauajournals.orgacamedicine.orgresearchgate.netjcpsp.pkresearcher.lifedntb.gov.uanih.gov.

Ureteral Relaxant Effects in Acute Ureteral Obstruction Models (Pig)

Studies in pig models of acute ureteral obstruction have investigated the ureteral selectivity of intravenous beta-adrenoceptor agonists, including this compound nih.govauajournals.orgacamedicine.orgresearchgate.netjcpsp.pkdntb.gov.uanih.gov. These studies compared this compound, a selective beta2/beta3 agonist, with other beta-adrenoceptor agonists like isoproterenol, terbutaline, and CL-316243 nih.govauajournals.orgacamedicine.orgresearchgate.netjcpsp.pkdntb.gov.ua. The relaxant effect of beta-3 agonists in the ureter has been shown in in vivo studies in pigs, where intraluminal pressure in the ureter significantly decreased jcpsp.pk. While specific detailed data tables for this compound's effects on ureteral pressure in pig models of acute obstruction were not explicitly provided in the snippets, the research confirms that this compound's effects have been evaluated in this model nih.govauajournals.orgacamedicine.orgresearchgate.netjcpsp.pkdntb.gov.ua.

Investigations of Systemic Pharmacological Responses and Organ-Specific Effects

Preclinical investigations into the systemic pharmacological responses and organ-specific effects of Unii-C9A6WR7ptd (this compound) have primarily focused on its activity as a selective β-adrenoceptor agonist, particularly its effects on various smooth muscle tissues. Studies using isolated organ preparations from different species have provided detailed insights into its functional selectivity and potency.

In rat isolated organs, this compound demonstrated selectivity for inhibiting spontaneous contractions mediated by β2-adrenergic stimulation in the uterus and inhibiting contractions mediated by β3-adrenergic stimulation in the colon, relative to its effect on increasing atrial rate via β1-adrenergic stimulation. The selectivity ratio for inhibition of spontaneous uterine contraction versus increase in atrial rate was reported as 56.3. nih.govnih.gov The selectivity ratio for inhibition of colonic contraction versus increase in atrial rate was found to be 242.2. nih.govnih.gov These findings suggest a preferential agonism at β2 and β3 adrenoceptors compared to β1 in these rat tissues.

| Organ (Rat) | Effect | Mediating Receptor | Selectivity vs. Atrial Rate (β1) |

|---|---|---|---|

| Uterus | Inhibition of spontaneous contraction | β2 | 56.3 |

| Colon | Inhibition of contraction | β3 | 242.2 |

| Atria | Increase in rate | β1 | 1 (Reference) |

Further investigations explored the effects of this compound on isolated ureteral smooth muscle, an organ relevant to conditions like ureteral colic. This compound was shown to relax tonic contractions induced by 80 mM KCl in both rabbit and canine isolated ureters in a concentration-dependent manner. nih.govnih.gov In the rabbit ureter, this relaxation was primarily mediated via β2-adrenergic stimulation, with a reported pD2 value of 5.86 ± 0.13. nih.govnih.gov In the canine ureter, the relaxation was mediated via β3-adrenergic stimulation, exhibiting a pD2 value of 6.52 ± 0.16. nih.govnih.gov

The relaxing effects of this compound in isolated ureters were antagonized by specific β-adrenoceptor antagonists. In the rabbit ureter, the effect was antagonized by ICI-118,551, a selective β2-adrenoceptor antagonist, with a pKB value of 8.91 ± 0.24. nih.govnih.gov In the canine ureter, the effect was antagonized by bupranolol, a non-selective β-adrenoceptor antagonist, with a pKB value of 6.85 ± 0.12. nih.govnih.gov this compound also reduced spontaneous rhythmic contractions in a canine ureteral spiral preparation in a concentration-dependent manner, with a pD2 value of 6.83 ± 0.20. nih.govnih.gov These data collectively indicate that this compound potently relaxes ureteral smooth muscle by selectively stimulating both β2- and β3-adrenoceptors. nih.govnih.gov

Studies on isolated human ureteral tissue have also demonstrated that this compound potently and selectively relaxes the tissue via β2/β3-adrenoceptors. These effects in human tissue were also reported to be reversible by β-adrenoceptor antagonists.

| Organ (Isolated) | Species | Effect on Contraction | Mediating Receptor | pD2 Value | Antagonist | Antagonist Selectivity | pKB Value |

|---|---|---|---|---|---|---|---|

| Ureter (KCl-induced) | Rabbit | Relaxation | β2 | 5.86 ± 0.13 | ICI-118,551 | Selective β2 | 8.91 ± 0.24 |

| Ureter (KCl-induced) | Canine | Relaxation | β3 | 6.52 ± 0.16 | Bupranolol | Non-selective β | 6.85 ± 0.12 |

| Ureter (Spontaneous) | Canine | Reduction | β2/β3 | 6.83 ± 0.20 | Not specified | Not specified | Not specified |

| Ureter | Human | Relaxation | β2/β3 | Not specified | β-antagonists | Not specified | Not specified |

In in vivo animal models, this compound has been investigated for its potential utility in conditions affecting the ureter. Studies have indicated that β-adrenoceptor agonists, including this compound, can reduce intra-ureteral pressures in animal models of non-obstructed or obstructed ureters. Compared to isoproterenol, this compound was noted to have less pronounced effects on hemodynamics in certain animal models while reducing increases in kidney weight or histological changes. This profile suggests a potential advantage for this compound in conditions like ureteral colic and urolithiasis due to its targeted effect on ureteral smooth muscle relaxation with potentially reduced systemic cardiovascular impact compared to less selective agonists.

Advanced Research Methodologies in Unii C9a6wr7ptd Kul 7211 Studies

Methodological Approaches for β-Adrenoceptor Subtype Differentiation

Methodological approaches for differentiating β-adrenoceptor subtypes in KUL-7211 studies primarily involve functional assays using isolated tissue preparations and the application of selective β-adrenoceptor agonists and antagonists. These techniques allow researchers to determine which specific β-adrenoceptor subtypes (β1, β2, or β3) mediate the observed effects of this compound.

In isolated organ studies, the selectivity of this compound has been evaluated by assessing its effects on tissues known to express different β-adrenoceptor subtypes. For instance, in rat isolated organs, the selectivity of this compound for inhibiting spontaneous uterine contraction (mediated via β2-adrenergic stimulation) and inhibiting colonic contraction (via β3-adrenergic stimulation) was compared against its effect on increasing atrial rate (via β1-adrenergic stimulation). The selectivities observed were 56.3 and 242.2, respectively, relative to β1-adrenergic stimulation nih.govcapes.gov.br.

Further subtype differentiation is achieved by using selective antagonists. The relaxing effects of this compound on isolated ureters have been shown to be antagonized by specific β-adrenoceptor blockers. For example, in rabbit ureter, the relaxation induced by this compound was antagonized by ICI-118,551, a selective β2-adrenoceptor antagonist, with a pKB value of 8.91 ± 0.24 nih.govcapes.gov.br. In canine ureter, the relaxing effects were antagonized by bupranolol, a non-selective β-adrenoceptor antagonist, with a pKB value of 6.85 ± 0.12 nih.govcapes.gov.br. Studies in porcine isolated ureteral smooth muscle also utilize subtype-selective β-adrenoceptor agonists and antagonists to characterize the mediating subtypes for relaxation, examining their effects on contractions induced by agents like KCl auajournals.org. These pharmacological methods, employing a range of selective agents, are crucial for understanding the specific receptor interactions of this compound auajournals.orgjst.go.jp.

Functional Experimental Techniques in Smooth Muscle Pharmacology Research

Functional experimental techniques are fundamental to understanding the pharmacological profile of this compound in smooth muscle, particularly in the ureter. These techniques typically involve assessing the ability of this compound to modulate muscle contractility in isolated tissue preparations.

A common technique is the measurement of relaxation in pre-contracted smooth muscle tissues. Tissues such as isolated rabbit and canine ureters are often pre-contracted with agents like 80 mM KCl to induce tonic contractions nih.govcapes.gov.br. The concentration-dependent relaxing effects of this compound on these tonic contractions are then measured, yielding pD2 values which indicate the potency of the compound nih.govcapes.gov.br. This compound relaxed 80-mM-KCl-induced tonic contractions in both rabbit (pD2 value: 5.86 ± 0.13) and canine (pD2 value: 6.52 ± 0.16) isolated ureters in a concentration-dependent manner nih.govcapes.gov.br.

Besides tonic contractions, the effects of this compound on spontaneous rhythmic contractions and contractions induced by specific agonists like phenylephrine (B352888) or PGF2alpha are also evaluated in isolated ureteral preparations, such as canine ureteral spiral preparations nih.govnih.gov. This compound reduced the spontaneous rhythmic contraction in canine ureteral spiral preparations in a concentration-dependent manner, with a pD2 value of 6.83 ± 0.20 nih.govcapes.gov.br. Against phenylephrine-induced contractions, this compound demonstrated a higher potency compared to other spasmolytics tested nih.gov. Similarly, this compound was found to be the most efficacious relaxant against PGF2alpha-induced contractions among the tested spasmolytics in isolated canine ureter nih.gov. These functional assays provide detailed insights into the relaxant properties of this compound on ureteral smooth muscle under different conditions of contraction nih.govdntb.gov.ua.

Here is a summary of some functional data from isolated ureter studies:

| Species | Contraction Type | Agonist/Method | This compound pD2 Value | Notes | Source |

| Rabbit | Tonic | 80 mM KCl | 5.86 ± 0.13 | Relaxation mediated via β2-adrenergic stimulation | nih.govcapes.gov.br |

| Canine | Tonic | 80 mM KCl | 6.52 ± 0.16 | Relaxation mediated via β3-adrenergic stimulation | nih.govcapes.gov.br |

| Canine | Spontaneous Rhythmic | N/A | 6.83 ± 0.20 | Concentration-dependent reduction | nih.govcapes.gov.br |

| Canine | Rhythmic | Phenylephrine | 6.95 | Rank order of potency vs other drugs | nih.gov |

| Canine | Rhythmic | PGF2alpha | 7.05 | Rank order of potency vs other drugs | nih.gov |

Application of In Vitro and Ex Vivo Models for Ureteral Physiology Research

In vitro and ex vivo models are extensively used to study the effects of compounds like this compound on ureteral physiology. These models allow for controlled environments to investigate the mechanisms underlying ureteral smooth muscle function and its modulation by pharmacological agents.

Isolated ureteral preparations from various animal species, including rabbits, canines, and pigs, serve as valuable ex vivo models nih.govcapes.gov.brauajournals.orgnih.govnih.gov. These preparations maintain the tissue structure and cellular interactions, allowing for the study of muscle contractility and the effects of drugs on peristalsis and tone nih.govnih.gov. Studies using isolated ureters have been instrumental in characterizing the relaxant efficacy and β-adrenoceptor subtype selectivity of this compound nih.govcapes.gov.brnih.gov. Human isolated ureteral tissue has also been used, demonstrating potent and selective relaxation by this compound nih.gov.

In addition to ex vivo tissue baths, in vivo animal models are employed to study ureteral function in a more complex physiological setting. Models of acute ureteral obstruction in animals like dogs and pigs are used to evaluate the effects of pharmacological interventions, including selective β2/β3 agonists like this compound, on intra-ureteral pressures and peristaltic activity under obstructed conditions researchgate.netauajournals.org. These in vivo models complement the in vitro and ex vivo findings by providing insights into the integrated response of the ureter within a living organism auajournals.org. The use of these diverse models is crucial for a comprehensive understanding of how this compound affects ureteral physiology mdpi.com.

Development of Analytical Assays for this compound Quantification in Biological Matrices (Pharmacokinetic Methodologies)

The development of robust analytical assays is essential for quantifying this compound in biological matrices, which is a critical component of pharmacokinetic studies. These methodologies aim to accurately and reliably measure drug concentrations in samples such as blood, plasma, serum, or tissue extracts.

Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography (HPLC) are widely used techniques for the bioanalytical quantification of drug molecules in complex biological matrices due to their sensitivity and specificity resolvemass.canih.gov. The development of such assays for this compound would involve steps similar to those used for other chemical drugs. This typically includes sample preparation techniques to extract the analyte from the biological matrix, such as protein precipitation or liquid-liquid extraction nih.govjapsonline.com.

Method validation is a crucial aspect of developing analytical assays for pharmacokinetic studies. Validation ensures that the method is suitable for its intended purpose and meets regulatory guidelines who.intlabmanager.com. Key validation parameters include accuracy, precision, sensitivity (lower limit of quantification - LLOQ), linearity, recovery, and stability japsonline.comwho.intlabmanager.com. The use of an appropriate internal standard is also vital for accurate quantification who.int. While specific details of a validated analytical method solely for this compound quantification in biological matrices were not explicitly detailed in the search results, the general principles and techniques described for bioanalytical quantification of small molecules using LC-MS/MS and HPLC would be applicable resolvemass.canih.govjapsonline.com. These validated methods are fundamental for supporting pharmacokinetic studies and understanding the absorption, distribution, metabolism, and excretion of this compound resolvemass.ca.

Therapeutic Implications and Future Research Trajectories for Unii C9a6wr7ptd Kul 7211

Unii-C9A6WR7ptd (KUL-7211) as a Novel Agent for Ureteral Smooth Muscle Relaxation

This compound has been investigated as a potential agent for inducing relaxation in ureteral smooth muscle. This property is of significant interest due to its implications for conditions like ureteral colic and urolithiasis. Studies have characterized this compound as a selective beta-adrenoceptor agonist, specifically targeting beta2 and beta3 adrenoceptors. tanlab.orguni.lufishersci.co.uk

Mechanism-Based Rationale for Potential Ureteral Colic Relief

The rationale for the potential use of this compound in relieving ureteral colic is rooted in its mechanism of action on beta-adrenoceptors. The smooth muscle of the human ureter is known to express beta2 and beta3 adrenoceptors, the stimulation of which leads to muscle relaxation. tanlab.orguni.luguidetopharmacology.orgmims.com As a beta2/beta3 agonist, this compound is designed to activate these receptors, thereby promoting the relaxation of ureteral smooth muscle. tanlab.orguni.lu Ureteral colic is typically caused by spasms in the ureteral smooth muscle, often in response to the passage of kidney stones. By inducing relaxation, this compound could potentially alleviate these painful spasms. uni.lufishersci.co.uk The cellular mechanism involves the activation of adenylyl cyclase through Gs-proteins, leading to an increase in cyclic AMP (cAMP) levels. Elevated cAMP then activates protein kinase A (PKA), which ultimately results in smooth muscle relaxation. nih.govuni.lu

Preclinical Basis for Facilitating Stone Passage in Urolithiasis

Preclinical studies have provided a basis for the potential of this compound to facilitate stone passage in urolithiasis. Investigations using isolated ureteral preparations from various animal species, including rabbits and dogs, have demonstrated the potent ureteral-relaxing efficacy of this compound. tanlab.orguni.lufishersci.co.uk For instance, in isolated canine ureters, this compound showed greater efficacy in relaxing contractions induced by various spasmogens compared to several other tested spasmolytics. fishersci.co.uk this compound was found to relax tonic contractions induced by KCl and reduce spontaneous rhythmic contractions in these preparations in a concentration-dependent manner. uni.lufishersci.co.uk Studies in a pig model of acute ureteral obstruction have also explored the ureteral selectivity of this compound compared to other beta-agonists. tanlab.orgguidetopharmacology.org These preclinical findings, demonstrating significant ureteral smooth muscle relaxation and reduction in contractile activity, support the hypothesis that this compound could be beneficial in promoting the passage of stones through the ureter. uni.lufishersci.co.uk

Detailed research findings from a study comparing the potency of this compound with various spasmolytics on contractions in isolated canine ureteral preparations are presented in the table below. fishersci.co.uk

| Drug | Mechanism of Action | Potency (pD₂) vs. KCl-induced tonic contraction fishersci.co.uk | Potency (pD₂) vs. Spontaneous rhythmic contractions fishersci.co.uk |

| This compound | β₂/β₃-adrenoceptor agonist | 6.60 | 6.80 |

| Tamsulosin (B1681236) | α₁-adrenoceptor antagonist | 5.90 | No significant effects at low concentrations fishersci.co.uk |

| Prazosin (B1663645) | α₁-adrenoceptor antagonist | 4.54 | No significant effects at low concentrations fishersci.co.uk |

| Verapamil (B1683045) | Ca²⁺-channel blocker | 5.70 | 6.12 |

| Papaverine (B1678415) | Phosphodiesterase inhibitor | 4.88 | 5.05 |

| Butylscopolamine | Nonselective muscarinic antagonist | Not specified | Enhanced at high concentrations fishersci.co.uk |

Additionally, the rank order of potencies for suppression of spasmogen-induced rhythmic contractions in canine ureters was investigated. Against phenylephrine-induced contractions, the order was this compound (6.95) > tamsulosin (6.26) > prazosin (5.68) > verapamil (5.64) > papaverine (5.03). Against PGF₂alpha-induced contractions, the order was this compound (7.05) > verapamil (6.70) > papaverine (5.27). fishersci.co.uk

Selectivity of this compound for beta-adrenoceptor subtypes was also evaluated in rat isolated organs, showing selectivity for inhibiting spontaneous uterine contraction (mediated via beta2-adrenergic stimulation) and colonic contraction (via beta3-adrenergic stimulation) versus increasing atrial rate (via beta1-adrenergic stimulation). The selectivities were 56.3 and 242.2, respectively. uni.lu

Comparative Analysis of Unii-C9A6WR7ptd (this compound) with Existing Ureteral Relaxants

Existing pharmacological agents used to influence ureteral smooth muscle tone include alpha-blockers, such as tamsulosin, and calcium channel blockers, such as nifedipine. guidetopharmacology.org Alpha-blockers primarily exert their effects by blocking alpha1 adrenoceptors in the ureter, leading to a reduction in smooth muscle tone. guidetopharmacology.org Calcium channel blockers, on the other hand, inhibit the influx of calcium ions into smooth muscle cells, thereby reducing their contractility. guidetopharmacology.org this compound represents a different pharmacological approach, acting as a beta-adrenoceptor agonist to induce relaxation through the stimulation of beta2 and beta3 receptors. uni.lufishersci.co.ukguidetopharmacology.orgnih.govuni.lu

Advantages and Unique Pharmacological Profile

This compound possesses a unique pharmacological profile as a selective beta2/beta3 adrenoceptor agonist. tanlab.orguni.lufishersci.co.uk Preclinical data suggests that this compound exhibits potent ureteral relaxation, in some cases demonstrating higher potency than established spasmolytics like tamsulosin, verapamil, and papaverine in isolated canine ureter preparations against certain types of contractions. fishersci.co.uk The selectivity of this compound for beta2 and beta3 receptors over beta1 receptors observed in rat organs suggests a potential advantage in terms of reduced cardiac effects, which are primarily mediated by beta1 receptors. uni.lu While not directly studied for this compound in the provided results, other beta-3 agonists like mirabegron (B1684304) have been suggested to potentially offer a more favorable side effect profile compared to alpha-blockers, particularly concerning sexual and cardiovascular effects, in the context of overactive bladder. guidetopharmacology.org This suggests that targeting beta-adrenoceptors, as this compound does, could offer a different balance of effects compared to existing alpha-blockers used for ureteral relaxation.

Challenges in Translating Preclinical Findings

Translating promising preclinical findings for any drug candidate, including this compound, into successful clinical applications faces several inherent challenges. These challenges are not specific to this compound but are general considerations in drug development. Biological differences between the animal species used in preclinical studies and humans can lead to variations in drug response and efficacy. The complex interplay of drug pharmacokinetics and pharmacodynamics within the human system can also present hurdles. While this compound has shown efficacy in isolated animal tissues and animal models of ureteral obstruction, its clinical efficacy and safety profile in humans for ureteral applications need to be rigorously established through well-designed clinical trials. The limited clinical data available for other beta-agonists, such as mirabegron, specifically for medical expulsive therapy for ureteral stones, highlights the existing translational gap and the need for further human studies in this area. guidetopharmacology.org Challenges can also arise in areas such as drug formulation and ensuring consistent drug delivery to the target site in humans.

Theoretical Frameworks for Next-Generation β-Adrenoceptor Agonist Design

The development of next-generation beta-adrenoceptor agonists is guided by theoretical frameworks aimed at improving efficacy, selectivity, and safety. Agonist selectivity can be achieved through differential affinity for specific beta receptor subtypes (beta1, beta2, or beta3) or through selective intrinsic efficacy, where the agonist preferentially activates certain downstream signaling pathways upon binding to the receptor. Designing agonists that selectively target the beta2 and beta3 receptors prevalent in the ureter, while minimizing activity at beta1 receptors in the heart, is a key objective to enhance tissue selectivity and reduce potential cardiovascular side effects. uni.lu Furthermore, exploring biased agonism, where compounds preferentially activate beneficial signaling pathways (e.g., Gs-cAMP leading to relaxation) over potentially detrimental ones, represents another avenue for designing improved beta-agonists. A deep understanding of the structural interactions between agonists and the beta-adrenoceptor binding pocket is crucial for the rational design of molecules with desired pharmacological properties. The profile of this compound as a selective beta2/beta3 agonist provides valuable insights for the design of future compounds aimed at modulating ureteral smooth muscle function.

Future Directions in Preclinical Research on this compound Analogs and Derivatives

This compound (Unii-C9A6WR7ptd) is a beta-adrenoceptor agonist that has demonstrated selective ureteral smooth muscle relaxation in preclinical studies. Its activity is primarily mediated through beta2 and beta3 adrenoceptors, suggesting potential therapeutic utility in conditions involving elevated ureteral tone, such as urolithiasis. nih.govuni.lu While initial studies have characterized the pharmacological profile of this compound, future preclinical research should focus on exploring analogs and derivatives to optimize its therapeutic properties and further understand its mechanisms of action.

Exploration of Structure-Activity Relationships for Enhanced Selectivity

Understanding the precise relationship between the chemical structure of this compound and its biological activity is crucial for developing improved compounds. This compound is known to selectively stimulate beta2 and beta3 adrenoceptors over beta1 adrenoceptors, contributing to its ureteral-selective relaxing effects. nih.govuni.lu Future research should involve systematic modifications to the this compound structure to delineate the structural features responsible for its potency and selectivity.

Quantitative structure-activity relationship (QSAR) studies and the synthesis and evaluation of novel analogs with targeted structural changes can help identify modifications that enhance affinity and efficacy specifically at ureteral beta2 and beta3 adrenoceptors while minimizing potential interactions with beta1 adrenoceptors or other off-target receptors. nih.govnih.govnih.govuni.lu This could lead to the development of compounds with an improved therapeutic index, offering more targeted ureteral relaxation with reduced potential for systemic effects mediated by other adrenoceptor subtypes.

Initial studies have compared the potency of this compound with other spasmolytics and adrenoceptor agonists in isolated ureteral preparations. For instance, this compound demonstrated higher potency in relaxing KCl-induced tonic contractions and reducing spontaneous rhythmic contractions in isolated canine ureters compared to several other agents including tamsulosin, prazosin, verapamil, and papaverine. Further SAR exploration can build upon these findings to design analogs with even greater potency and selectivity for ureteral smooth muscle.

| Compound | pD₂ Value (KCl-induced tonic contraction, canine ureter) | pD₂ Value (Spontaneous rhythmic contraction, canine ureter) |

| This compound | 6.60 | 6.80 |

| Tamsulosin | 5.90 | Not effective at low concentrations |

| Verapamil | 5.70 | 6.12 |

| Papaverine | 4.88 | 5.05 |

| Prazosin | 4.54 | Not effective at low concentrations |

Note: Data extracted from isolated canine ureter studies.

Investigation of Receptor Biased Agonism for this compound

G protein-coupled receptors (GPCRs), including beta-adrenoceptors, can exhibit biased agonism, where different ligands preferentially activate distinct intracellular signaling pathways. While this compound is known to activate beta2 and beta3 adrenoceptors, the extent to which it might exhibit biased signaling at these receptors in the context of ureteral smooth muscle has not been fully elucidated.

Future research should investigate if this compound or its analogs can selectively activate signaling pathways primarily responsible for smooth muscle relaxation (e.g., Gs-mediated cAMP production) while avoiding or minimizing activation of pathways that might mediate undesirable effects (e.g., beta-arrestin recruitment). Understanding and potentially manipulating biased agonism could be a strategy to design novel compounds that promote effective ureteral relaxation with a reduced profile of off-target signaling and associated side effects. This requires detailed pharmacological characterization using a range of assays to assess the activation of different downstream signaling cascades.

Development of Novel Experimental Models for Ureteral Dynamics

Preclinical studies on this compound have utilized isolated ureteral preparations from various species, such as canine and rabbit, and in vivo pig models of acute ureteral obstruction. nih.govuni.lu While these models have provided valuable insights into the effects of this compound on ureteral motility and pressure, there is a need for the development of novel experimental models that can more closely mimic the complex physiological and pathological conditions relevant to human ureteral function and dysfunction.

Future directions include the development of more sophisticated ex vivo perfusion systems that allow for the assessment of drug effects under controlled flow and pressure conditions. Organ-on-a-chip technology could potentially provide microphysiological systems that replicate the ureteral environment and allow for higher-throughput screening of this compound analogs. Furthermore, refining in vivo models to better simulate chronic conditions or specific types of ureteral obstruction could provide a more comprehensive understanding of the long-term effects and potential therapeutic benefits of this compound and its derivatives. The development of models that allow for real-time, non-invasive monitoring of ureteral peristalsis and intraluminal pressure in a more physiological context would also be highly beneficial for evaluating novel compounds.

Q & A

Basic Research Questions

Q. How to formulate a research question on Unii-C9A6WR7ptd that addresses gaps in current literature?

- Methodological Answer : Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure the question. For example:

- "How does the stereochemical configuration of Unii-C9A6WR7ptd (Intervention) influence its binding affinity to [specific receptor] (Outcome) compared to its enantiomers (Comparison) in vitro (Population/Time)?"

- Ensure alignment with gaps identified in systematic reviews and prioritize reproducibility by detailing synthesis and characterization protocols .

Q. What are the key physicochemical properties of Unii-C9A6WR7ptd that should be prioritized in experimental design?

- Methodological Answer : Prioritize properties critical to your hypothesis (e.g., solubility for bioavailability studies, thermal stability for synthesis optimization). Use the following table as a guide:

| Property | Recommended Technique | Rationale |

|---|---|---|

| Purity | HPLC with UV/Vis detection | Ensures batch consistency for in vivo studies. |

| Crystal structure | X-ray diffraction | Confirms molecular geometry and polymorphism. |

| LogP | Shake-flask method | Predicts membrane permeability. |

- Validate measurements against peer-reviewed protocols to minimize variability .

Advanced Research Questions

Q. How to resolve contradictions in reported biological activities of Unii-C9A6WR7ptd across different studies?

- Methodological Answer :

- Conduct a sensitivity analysis to identify variables influencing discrepancies (e.g., assay conditions, impurity profiles). For example, differences in IC50 values may arise from solvent polarity in cell-based assays.

- Perform meta-analyses of existing data, stratifying results by experimental parameters (e.g., pH, temperature) .

- Use Bayesian statistics to model uncertainty and quantify the impact of confounding variables .

Q. What advanced spectroscopic techniques can elucidate the stereochemical configuration of Unii-C9A6WR7ptd?

- Methodological Answer :

- Circular Dichroism (CD) : Distinguishes enantiomers by measuring differential absorption of polarized light .

- Vibrational Circular Dichroism (VCD) : Provides higher sensitivity for chiral centers in complex matrices .

- ECD Spectroscopy : Combines with computational models (e.g., TD-DFT) to predict electronic transitions and assign absolute configuration .

- Validate results against crystallographic data and report confidence intervals for peak assignments .

Q. How to design a multi-omics study to explore Unii-C9A6WR7ptd's mechanism of action?

- Methodological Answer :

- Step 1 : Integrate transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify pathways modulated by the compound.

- Step 2 : Use network pharmacology to map interactions between Unii-C9A6WR7ptd and putative targets (e.g., STRING database).

- Step 3 : Apply pathway enrichment analysis (e.g., DAVID, KEGG) to prioritize hypotheses for validation .

- Include negative controls (e.g., vehicle-treated samples) and orthogonal assays (e.g., SPR for binding kinetics) to reduce false positives .

Methodological Best Practices

Q. How to optimize synthetic routes for Unii-C9A6WR7ptd while ensuring reproducibility?

- Methodological Answer :

- Apply Design of Experiments (DoE) to identify critical process parameters (e.g., catalyst loading, reaction time).

- Use PAT (Process Analytical Technology) tools (e.g., in-situ FTIR) for real-time monitoring .

- Document deviations and raw data in supplementary materials to enable replication .

Q. What strategies ensure robust statistical analysis of Unii-C9A6WR7ptd's dose-response data?

- Methodological Answer :

- Predefine statistical models (e.g., nonlinear regression for IC50 calculations) to avoid post hoc bias .

- Report effect sizes (e.g., Cohen’s d) alongside p-values to contextualize significance .

- Use bootstrap resampling to assess the stability of small-sample datasets .

Data Validation and Reporting

Q. How to validate computational predictions of Unii-C9A6WR7ptd's ADMET properties?

- Methodological Answer :

- Compare in silico results (e.g., SwissADME, pkCSM) with in vitro assays:

- Caco-2 permeability for intestinal absorption.

- Microsomal stability assays for metabolic clearance.

- Disclose software versions and force fields to enhance reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.